molecular formula C24H25ClN2O6S B298472 [2-Chloro-4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid

[2-Chloro-4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid

カタログ番号 B298472
分子量: 505 g/mol
InChIキー: YPKXLXGRHQQBIJ-DSLTYJQVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-Chloro-4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid, also known as COTI-2, is a small molecule drug that has been developed for cancer treatment. It is a potent inhibitor of mutant p53 proteins, which are commonly found in many types of cancers.

作用機序

[2-Chloro-4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid works by binding to mutant p53 proteins and restoring their normal function. Mutant p53 proteins are often found in cancer cells and are responsible for promoting cancer growth and survival. By inhibiting mutant p53 proteins, this compound induces apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the expression of genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity to normal cells and tissues, making it a promising cancer therapeutic agent. In preclinical studies, this compound has been shown to be effective in inhibiting tumor growth and metastasis in animal models. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.

実験室実験の利点と制限

One advantage of [2-Chloro-4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid is its specificity for mutant p53 proteins, which are commonly found in many types of cancers. This makes this compound a promising therapeutic agent for cancer treatment. However, one limitation of this compound is its complex synthesis method, which may limit its availability for research purposes. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in humans.

将来の方向性

There are several future directions for [2-Chloro-4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid research. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in humans. In addition, more research is needed to understand the mechanisms of action of this compound and to identify biomarkers that can predict patient response to this compound treatment. Finally, this compound may have potential applications in other diseases, such as neurodegenerative diseases and autoimmune disorders.

合成法

The synthesis of [2-Chloro-4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid involves several steps, including the synthesis of the thiazolidinone ring, the synthesis of the phenoxyacetic acid moiety, and the coupling of the two parts. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound is a complex and time-consuming process, but it has been optimized to produce high yields of pure product.

科学的研究の応用

[2-Chloro-4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective in inhibiting mutant p53 proteins, which are commonly found in many types of cancers, including breast, lung, colon, and ovarian cancers. This compound has also been shown to have synergistic effects with other cancer drugs, such as cisplatin and doxorubicin. In addition, this compound has been shown to be effective in inhibiting cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.

特性

分子式

C24H25ClN2O6S

分子量

505 g/mol

IUPAC名

2-[2-chloro-6-methoxy-4-[(Z)-[2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C24H25ClN2O6S/c1-14(2)12-27-23(30)20(34-24(27)26-16-5-7-17(31-3)8-6-16)11-15-9-18(25)22(19(10-15)32-4)33-13-21(28)29/h5-11,14H,12-13H2,1-4H3,(H,28,29)/b20-11-,26-24?

InChIキー

YPKXLXGRHQQBIJ-DSLTYJQVSA-N

異性体SMILES

CC(C)CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)OC

正規SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。